D-Methioninol

Descripción general

Descripción

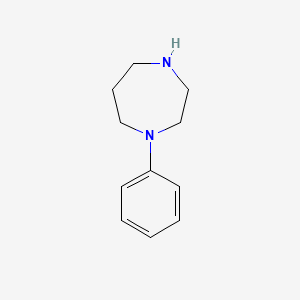

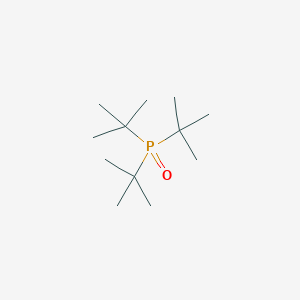

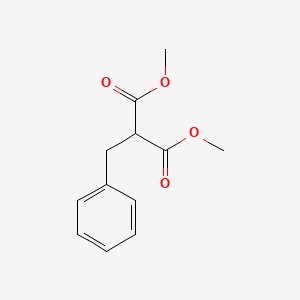

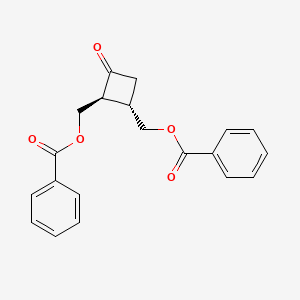

D-Methioninol is an amino alcohol . It has a molecular formula of C5H13NOS and a molecular weight of 135.23 g/mol .

Molecular Structure Analysis

The IUPAC name for D-Methioninol is (2R)-2-amino-4-methylsulfanylbutan-1-ol . The InChI code is 1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1 . The molecular structure of D-Methioninol includes a sulfur atom, making it a sulfur-containing amino acid .Physical And Chemical Properties Analysis

D-Methioninol is a syrupy, thick oil . It has a molecular weight of 135.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Aplicaciones Científicas De Investigación

Protection Against Acoustic Trauma

Research has shown that D-Methioninol (D-Met) can be effectively used to protect against acoustic trauma. Alagic, Goiny, and Canlon (2011) demonstrated that the local application of D-Met to the inner ear of guinea pigs resulted in protection against acoustic trauma, as evidenced by maintained auditory thresholds post-trauma and elevated D-Met concentrations in the perilymph for at least 24 hours (Alagic, Goiny, & Canlon, 2011).

Impact on Milk Protein Synthesis

D-Methioninol has been studied for its effects on milk protein synthesis. A study by Jeon et al. (2022) found that D-Methioninol supplementation affected beta-casein, proteins, and metabolites linked to milk protein synthesis in bovine mammary epithelial cells, suggesting its potential in enhancing milk production (Jeon, Conejos, Lee, Keum, & Lee, 2022).

Research in Cellular Metabolism

D-Methioninol has been used in studies to investigate cellular metabolism processes. Spratt et al. (2022) utilized deuterium-labeled methionine (d8-Met) in live cells to study cellular uptake and metabolic processes, demonstrating its utility in cellular metabolism research (Spratt, Oguchi, Miura, Asanuma, Kosakamoto, Obata, & Ozeki, 2022).

Otoprotection Against Cisplatin-Induced Ototoxicity

D-Methioninol has been explored for its protective effects against cisplatin-induced ototoxicity. A study by Campbell, Meech, Rybak, and Hughes (2003) revealed that D-Met could protect cochlear oxidative state and thus potentially serve as a protective agent against ototoxicity (Campbell, Meech, Rybak, & Hughes, 2003).

Methionine Uptake and Oxidative Stress Studies

Research has also utilized D-Methioninol in studies related to methionine uptake and oxidative stress. For instance, the detection of oxidized methionine in proteins and cellular extracts has been facilitated by novel anti-methionine sulfoxide antibodies, as demonstrated in a study by Oien et al. (2009) (Oien, Canello, Gabizon, Gasset, Lundquist, Burns, & Moskovitz, 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

D-Methioninol, also known as D-Methionine, is an amino acid found in mixture products used for nutrient supplementation . It primarily targets Methionine aminopeptidase 2 and Transcriptional regulator, HTH_3 family . These targets play a crucial role in various biological processes, including protein synthesis and gene regulation .

Mode of Action

For instance, it has been suggested that D-Methioninol modulates cortical electrical spike activity primarily through GABA A receptor activation . This suggests the involvement of GABAergic mechanisms that perhaps contribute to the protective actions of these compounds .

Biochemical Pathways

D-Methioninol is involved in the methionine cycle, also known as the one-carbon metabolism pathway . This fundamental biochemical pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

It is known that the bioavailability of d-methioninol can be influenced by various factors, including the chemical composition of the feed, the ambient temperature of the feeding environment, the sex and age of the animal, and the grain size of the feed .

Result of Action

The molecular and cellular effects of D-Methioninol’s action are diverse and depend on the specific context. For instance, it has been shown to reduce spike activity in cortical electrical spike activity . Moreover, D-Methioninol is known to intervene in lipid metabolism, activation of endogenous antioxidant enzymes such as methionine sulfoxide reductase A, and the biosynthesis of glutathione to counteract oxidative stress .

Action Environment

The action, efficacy, and stability of D-Methioninol can be influenced by various environmental factors. For instance, the concentrations of amino acids required in the diet can be influenced by factors such as the chemical composition of the feed, the ambient temperature of the feeding environment, the sex and age of the animal, and the grain size of the feed . These parameters can alter the consumption of amino acids and their subsequent metabolic processing .

Propiedades

IUPAC Name |

(2R)-2-amino-4-methylsulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQJGZAEWQQAPN-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87206-44-8 | |

| Record name | Methioninol, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087206448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 87206-44-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINOL, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0ML5K7P3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a notable application of D-Methioninol in synthetic chemistry?

A1: D-Methioninol plays a crucial role in efficiently synthesizing (R)-3-Aminothiolane [, ]. This synthesis involves a one-pot tandem hydroxyl activation-intramolecular cyclization of tosyl-protected D-Methioninol using methanesulfonyl chloride and pyridine. Subsequently, removing the tosyl group yields (R)-3-Aminothiolane. (R)-3-Aminothiolane and its derivatives are important building blocks in synthesizing biologically active compounds. [, ].

Q2: Has D-Methioninol been used in developing any specific drug analogs?

A2: Yes, D-Methioninol has been employed in synthesizing Sparsomycin analogs, specifically N-[(E)-β-(6-methyluracil-5-yl) acryloyl]-D-methioninol []. This particular analog, along with others in the study, was tested for antibacterial activity and lytic action on Ehrlich ascites carcinoma cells. Interestingly, this analog, while not the most potent, did show significant antibacterial activity against Streptococcus pyogenes [].

Q3: Where can I find more information about the synthesis and applications of (R)-3-Aminothiolane, a compound derived from D-Methioninol?

A3: For a comprehensive understanding of (R)-3-Aminothiolane synthesis using D-Methioninol, refer to the research articles titled "An Efficient Synthesis of (R)-3-Aminothiolane" [, ]. These papers detail the synthetic procedure and highlight the importance of (R)-3-Aminothiolane derivatives in creating biologically active compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1366718.png)